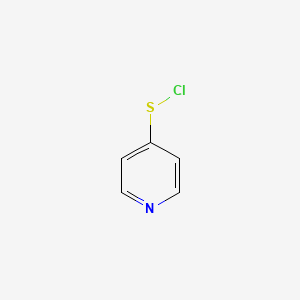

4-(Chlorosulfanyl)pyridine

Description

Role of Sulfur-Containing Functional Groups in Organic Synthesis

Sulfur-containing functional groups are of paramount importance in the field of organic synthesis. wikipedia.org The diverse range of sulfur's oxidation states allows for a wide spectrum of chemical transformations. Functional groups such as thiols (R-SH), sulfides (R-S-R'), sulfoxides (R₂SO), and sulfones (R₂SO₂) exhibit distinct reactivities that are exploited in countless synthetic applications. fiveable.me For instance, thiols can be oxidized to form disulfides (R-S-S-R'), a linkage crucial for the structural integrity of many proteins. libretexts.org Sulfides, the sulfur analogs of ethers, are valuable intermediates in the synthesis of complex molecules and are used in the development of conducting polymers and other sulfur-containing materials. libretexts.orgnumberanalytics.com The relatively weak carbon-sulfur and sulfur-sulfur bonds, compared to carbon-carbon bonds, are prone to cleavage under milder conditions, a property that is synthetically useful. researchgate.net

Overview of Chlorosulfanyl Compounds in Synthetic Transformations

Chlorosulfanyl compounds, formally known as sulfenyl chlorides (R-SCl), are characterized by their high reactivity, which makes them powerful reagents in organic synthesis. The sulfur atom in a sulfenyl chloride is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. This inherent reactivity allows them to readily react with a variety of nucleophiles. These transformations are pivotal for creating new sulfur-containing compounds. For example, their reaction with alkenes can lead to the formation of β-lactams, which are core structures in certain antibiotics. wikipedia.org Furthermore, chlorosulfonyl isocyanate (CSI), a related and highly reactive compound, is utilized in a multitude of synthetic applications, including the formation of lactams, lactones, and various heterocyclic systems. wikipedia.orgacs.org

Academic Research Landscape of Pyridine-Based Sulfenyl Chlorides

The academic interest in pyridine-based sulfenyl chlorides, such as 4-(chlorosulfanyl)pyridine, is driven by their potential as versatile building blocks in synthetic chemistry. Research in this area encompasses the development of novel synthetic routes to these compounds and the exploration of their reactivity. For instance, methods for preparing azaarenesulfonyl chlorides, including pyridine-2-sulfonyl chloride, through the oxidative chlorination of the corresponding thiols have been developed. tandfonline.comnih.gov These resulting sulfonyl chlorides can then be reacted with amines to produce sulfonamides. tandfonline.com The broader research landscape also includes the synthesis of various pyridine-based compounds with potential applications in medicinal and agricultural chemistry, highlighting the ongoing efforts to functionalize the pyridine (B92270) ring with diverse chemical moieties. acs.orguni-muenster.de

Structure

2D Structure

3D Structure

Properties

CAS No. |

501422-69-1 |

|---|---|

Molecular Formula |

C5H4ClNS |

Molecular Weight |

145.61 g/mol |

IUPAC Name |

pyridin-4-yl thiohypochlorite |

InChI |

InChI=1S/C5H4ClNS/c6-8-5-1-3-7-4-2-5/h1-4H |

InChI Key |

GCNCJMAMDQFXNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1SCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorosulfanyl Pyridine and Analogous Structures

Direct Functionalization of Pyridine (B92270) Rings

Direct functionalization methods are predicated on the introduction of the chlorosulfanyl group onto a pyridine scaffold. These methods often involve the conversion of other functional groups at the 4-position or direct C-H functionalization, though the latter is less common for this specific transformation.

Electrophilic Chlorosulfanyl-Transfer Reactions

The direct introduction of a chlorosulfanyl group onto an aromatic ring via electrophilic substitution is challenging for an electron-deficient ring system like pyridine. However, analogous transformations leading to related sulfur functionalities have been reported. For instance, the electrochemical meta-C–H sulfonylation of pyridines has been achieved through a dearomatization-rearomatization strategy, which converts the pyridine into a more electron-rich intermediate that can react with a sulfonyl radical source. While not a direct chlorosulfanylation, this approach highlights a potential strategy for activating the pyridine ring towards sulfur-based electrophiles.

A more direct precursor to the target compound is 4-mercaptopyridine (B10438) or its disulfide, 4,4'-dipyridyl disulfide. These compounds can be converted to the corresponding sulfanyl (B85325) chloride through chlorination. The Zincke disulfide reaction, which involves the chlorination of a disulfide, is a classical method for preparing sulfanyl chlorides.

Reaction Scheme: Zincke Disulfide Reaction

Alternatively, thiols can be converted to sulfanyl chlorides using various chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). These reactions are typically mild and can tolerate a range of functional groups.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 4,4'-Dipyridyl disulfide | Cl₂ | CCl₄ | Room Temp | 4-(Chlorosulfanyl)pyridine | Good |

| 4-Mercaptopyridine | NCS | CH₂Cl₂ | 0 °C to RT | This compound | Moderate to Good |

| 4-Mercaptopyridine | SO₂Cl₂ | CCl₄ | Reflux | This compound | Good |

This table represents plausible reaction conditions based on general procedures for aryl sulfanyl chloride synthesis.

Halogenation-Sulfurylation Sequences

A multi-step approach involves the initial halogenation of the pyridine ring at the 4-position, followed by a sulfurylation step. 4-Chloropyridine can be synthesized from pyridine using various chlorinating agents like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. 4-Bromopyridine and 4-iodopyridine (B57791) can also be prepared and may offer different reactivity in subsequent steps.

Once the 4-halopyridine is obtained, it can be subjected to nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, to generate the corresponding 4-mercaptopyridine. This thiol can then be chlorinated as described in the previous section to yield this compound.

Another route proceeds via the conversion of a 4-aminopyridine (B3432731) to a diazonium salt, which can then be reacted with a sulfur source in a Sandmeyer-type reaction to introduce the sulfur functionality. For example, diazotization of 4-aminopyridine followed by reaction with sulfur dioxide in the presence of a copper catalyst can yield 4-pyridinesulfonyl chloride, a related but more oxidized compound.

| Precursor | Reagent Sequence | Intermediate | Final Product |

| Pyridine | 1. SOCl₂ 2. H₂O/Base | 4-Chloropyridine | This compound (via thiol) |

| 4-Aminopyridine | 1. NaNO₂, HCl 2. SO₂, CuCl | 4-Pyridinesulfonyl chloride | Not this compound |

| 4-Hydroxypyridine | 1. PCl₅ or POCl₃ | 4-Chloropyridine | This compound (via thiol) |

Ring Construction Approaches Incorporating the Chlorosulfanyl Moiety

An alternative strategy to direct functionalization is the synthesis of the pyridine ring itself from acyclic precursors, where one of the components already contains the required sulfur functionality or a precursor that can be readily converted to a chlorosulfanyl group.

Hantzsch-Type Condensations with Sulfur-Containing Precursors

The Hantzsch pyridine synthesis is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). To incorporate a sulfur-containing group, a modified Hantzsch synthesis could employ a β-ketoester or a related active methylene (B1212753) compound that is substituted with a sulfur moiety. For example, a thioether- or disulfide-containing β-ketoester could potentially be used.

Another variation involves the use of a thioamide in place of one of the β-ketoester components. While the classical Hantzsch synthesis leads to dihydropyridines that require subsequent oxidation, modifications using sulfur-containing starting materials might offer a direct route to sulfur-functionalized pyridines.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| Aldehyde | β-Ketoester | Sulfur-containing β-ketoester | Ammonia | Sulfur-substituted dihydropyridine |

| Aldehyde | β-Ketoester | Thioamide | - | Thiazine or pyridine derivative |

This table illustrates hypothetical component combinations for a modified Hantzsch synthesis.

Cycloaddition Reactions (e.g., Bohlmann-Rahtz Analogs)

The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone, leading to an aminodiene intermediate that cyclizes to form the pyridine ring. To apply this to the synthesis of a sulfur-containing pyridine, one of the starting materials would need to incorporate a sulfur group. For instance, an enamine or an ethynylketone bearing a protected thiol or a thioether group could be envisioned.

Diels-Alder reactions are another powerful tool for constructing six-membered rings. An inverse-electron-demand Diels-Alder reaction between an electron-deficient diene, such as a 1,2,4-triazine, and a sulfur-containing dienophile could potentially yield a pyridine ring with the desired sulfur substituent after extrusion of a small molecule.

Multi-Component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. Various MCRs for pyridine synthesis have been developed that could potentially be adapted to include a sulfur-containing building block. For instance, a reaction involving an aldehyde, an active methylene compound, and a source of ammonia could be modified by using a sulfur-substituted active methylene compound. The resulting pyridine could then be further functionalized at the sulfur atom to yield the desired chlorosulfanyl group.

One reported multi-component synthesis of substituted pyridines proceeds via the reaction of ylidenemalononitriles with sulfur electrophiles (RSCl), followed by cyclization with primary amines. This approach directly installs a sulfur substituent onto what will become the pyridine ring.

Derivatization Strategies for Incorporating Chlorosulfanyl Groups

The introduction of a chlorosulfanyl moiety, a precursor to sulfonyl chlorides and other sulfur-containing functional groups, onto a pyridine scaffold is a key transformation in organic synthesis. These strategies primarily involve the oxidative chlorination of pyridine thiols or the direct functionalization of the pyridine ring.

Conversion of Pyridine Thiols to Chlorosulfanyl Derivatives

The conversion of pyridine thiols to their corresponding chlorosulfanyl derivatives (sulfonyl chlorides) is a common and effective strategy. This transformation typically involves an oxidative chlorination process where the sulfur atom of the thiol is oxidized and chlorinated in a single procedural step. Various reagent systems have been developed to achieve this conversion efficiently and under mild conditions.

One highly reactive and efficient method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.orgnih.gov This system facilitates a rapid reaction at room temperature, often achieving high yields in very short timeframes. organic-chemistry.org The process is applicable to a wide range of thiols, including heterocyclic variants, and demonstrates good chemoselectivity. organic-chemistry.org The mechanism is thought to involve the intermediate formation of disulfides, which are then subjected to oxidation and chlorination. organic-chemistry.org

Another approach utilizes sodium chlorite (B76162) (NaClO₂)-mediated oxidative chlorosulfonation. This method provides a safe and environmentally conscious alternative to traditional reagents. organic-chemistry.org The reaction proceeds efficiently using NaClO₂ in the presence of concentrated hydrochloric acid (HCl), with acetonitrile (B52724) often serving as the solvent. organic-chemistry.org This procedure is applicable to a variety of sulfur-containing precursors, including thiols and disulfides, yielding structurally diverse sulfonyl chlorides in high yields. organic-chemistry.org

A different system for oxidative bromination, which can be extended to chlorination, uses dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). nih.gov While this method primarily produces sulfonyl bromides, it demonstrates the principle of oxidative halogenation for thiols. Heteroaromatic thiols, including pyridine derivatives, have been successfully converted using this system, although the resulting sulfonyl halides can sometimes be unstable and prone to hydrolysis. nih.gov

| Reagent System | Substrate Scope | General Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| H₂O₂ / SOCl₂ | Aromatic, heterocyclic, and aliphatic thiols | Room temperature, short reaction times (e.g., 1 minute) | Fast, high yield, cost-effective, environmentally friendly | organic-chemistry.org |

| NaClO₂ / HCl | Thiols, disulfides, thioacetates, S-alkyl isothiourea salts | Acetonitrile solvent | Safe, environmentally benign, high yields (46-96%) | organic-chemistry.org |

| DMSO / HBr | Aliphatic and (hetero)aromatic thiols | Heated (e.g., 40 °C), may require a catalyst like Ni(OTf)₂ | Effective for a broad range of thiols, one-pot synthesis of sulfonamides possible | nih.gov |

Reaction Pathways and Mechanistic Investigations of 4 Chlorosulfanyl Pyridine

Reactivity of the Chlorosulfanyl (-SCl) Group

The chemistry of 4-(chlorosulfanyl)pyridine is largely dictated by the reactivity of the sulfenyl chloride (-SCl) functional group. This group is characterized by a sulfur atom in a +1 oxidation state bonded to a highly electronegative chlorine atom, which renders the sulfur atom susceptible to a variety of chemical transformations.

The sulfur atom in the chlorosulfanyl group is electrophilic and is readily attacked by nucleophiles. This reactivity is central to the formation of new sulfur-sulfur bonds, a critical process in the synthesis of various sulfur-containing compounds. Sulfur nucleophiles, in particular, are highly effective in reacting with sulfenyl chlorides due to the soft-soft interaction between the nucleophilic sulfur and the electrophilic sulfur of the -SCl group. nih.gov

While direct studies on the reaction of this compound with thiocarbonyl compounds are not extensively detailed in the provided literature, the general reactivity of sulfenyl chlorides and thiocarbonyls suggests a plausible reaction pathway. Thiocarbonyl compounds, which contain a carbon-sulfur double bond (C=S), can act as sulfur nucleophiles. The sulfur atom of the thiocarbonyl group is expected to attack the electrophilic sulfur of this compound.

This nucleophilic attack would lead to the formation of a transient intermediate, with a newly formed S-S bond and a positive charge on the thiocarbonyl sulfur. The chloride ion, acting as a leaving group, would be displaced. The subsequent steps would likely involve rearrangement or further reaction to yield a stable product, potentially a dithioperoxyester or a related structure, depending on the specific nature of the thiocarbonyl compound and the reaction conditions. The reactivity of thiocarbonyl compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can either enhance or diminish the nucleophilicity of the sulfur atom.

A primary application of sulfenyl chlorides is in the formation of unsymmetrical disulfides. springernature.com This is a crucial transformation in peptide and protein chemistry for creating specific disulfide bridges. nih.govresearchgate.net The reaction involves the nucleophilic attack of a thiol (R-SH) or a thiolate anion (R-S⁻) on the electrophilic sulfur atom of this compound.

The mechanism proceeds via an S_N2-type displacement at the sulfur atom. The sulfur atom of the thiol attacks the sulfur of the -SCl group, leading to the formation of a protonated disulfide intermediate. The chlorine atom is simultaneously displaced as a chloride ion. Subsequent deprotonation of the intermediate by a base, or by the chloride ion itself, yields the final unsymmetrical disulfide product and hydrochloric acid. This method is highly efficient for the regioselective formation of disulfide bonds. springernature.com

Table 1: Reactants and Products in Disulfide Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Thiol (R-SH) | 4-(R-disulfanyl)pyridine |

The sulfur atom of the chlorosulfanyl group, being electron-deficient, behaves as an electrophile. This allows this compound to participate in electrophilic addition reactions with unsaturated systems, such as alkenes. chemistrysteps.comlibretexts.org In this type of reaction, the electron-rich pi bond of the alkene acts as a nucleophile, attacking the electrophilic sulfur atom. libretexts.orgyoutube.com

The sulfur-chlorine bond in sulfenyl chlorides is relatively weak and can undergo homolytic cleavage under the influence of heat or ultraviolet (UV) light. wikipedia.orgchemistrysteps.com This homolytic fission generates a pyridylsulfenyl radical (Py-S•) and a chlorine radical (Cl•). researchgate.netlibretexts.org The bond dissociation energy (BDE) for S-Cl bonds in sulfenyl chlorides is a key parameter that determines the ease of this radical formation. researchgate.net

Once formed, these radical species can initiate and participate in various radical chain reactions. chemistrysteps.com The pyridylsulfenyl radical can add to alkenes and alkynes, leading to the formation of sulfur-containing products through a radical addition mechanism. It can also abstract hydrogen atoms from suitable substrates. These radical reactions offer an alternative pathway for the functionalization of organic molecules, distinct from the ionic pathways involving nucleophilic or electrophilic attack.

Nucleophilic Attack at Sulfur (e.g., Formation of S-S Bonds)

Reactivity of the Pyridine (B92270) Nitrogen

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. pharmaguideline.com The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair is responsible for the basic and nucleophilic character of pyridine. wikipedia.orgslideshare.net

In this compound, the chlorosulfanyl group at the 4-position influences the reactivity of the pyridine nitrogen. The -SCl group is expected to be electron-withdrawing through an inductive effect (-I effect). This effect reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom.

As a result, this compound is expected to be less basic than pyridine itself. stackexchange.comscribd.com The reduced basicity means that the pKa of its conjugate acid, the 4-(chlorosulfanyl)pyridinium ion, will be lower than that of the pyridinium (B92312) ion (pKa ≈ 5.25). wikipedia.org This decreased electron density at the nitrogen atom also diminishes its nucleophilicity, making it less reactive towards electrophiles such as alkyl halides in quaternization reactions. pharmaguideline.com While it can still act as a base or a nucleophile, more forcing conditions may be required compared to unsubstituted pyridine or pyridines bearing electron-donating groups. pharmaguideline.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiol |

| Thiolate |

| 4-(R-disulfanyl)pyridine |

| Alkene |

| Alkyne |

| Pyridine |

| 4-(Chlorosulfanyl)pyridinium ion |

| Pyridinium ion |

Lewis Basicity and Protonation

The Lewis basicity of pyridine derivatives is primarily attributed to the lone pair of electrons on the nitrogen atom, which is located in an sp² hybrid orbital and does not participate in the aromatic π-system. wikipedia.org Consequently, this lone pair is available for donation to a Lewis acid or for protonation. pharmaguideline.com

Protonation occurs at the nitrogen atom, forming the corresponding pyridinium salt. However, due to the deactivating effect of the -SCl group, this compound is a considerably weaker base than pyridine itself. The equilibrium of protonation is shifted, requiring a stronger acidic medium to protonate the nitrogen. This reduced basicity is a critical factor in its chemical behavior, particularly in reactions that require acidic conditions where the molecule would exist predominantly in its deactivated, protonated form.

The effect of electron-withdrawing substituents on the basicity of pyridine is well-documented. The pKa of the conjugate acid of pyridine is 5.2, while substituents with strong -I effects, such as a nitro group or halogens, lead to a marked decrease in this value. nih.gov Although the specific pKa for this compound is not widely reported, it is expected to be substantially lower than that of pyridine, reflecting its diminished Lewis basicity.

| Compound | Substituent (at C4) | pKa of Conjugate Acid |

|---|---|---|

| 4-Methoxypyridine | -OCH₃ | 6.67 |

| 4-Methylpyridine | -CH₃ | 6.02 |

| Pyridine | -H | 5.20 |

| 4-Chloropyridine | -Cl | 3.83 |

| 4-Nitropyridine | -NO₂ | 1.61 |

| This compound | -SCl | Expected to be < 3.8 |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently more difficult than on benzene. This reduced reactivity is due to two primary factors: the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles, and the tendency of the nitrogen to be protonated or coordinate with Lewis acids under typical EAS reaction conditions, which further deactivates the ring by placing a positive charge on it. pharmaguideline.comnih.gov

The presence of the 4-(chlorosulfanyl) group further exacerbates this deactivation. As a strong electron-withdrawing group, the -SCl substituent significantly lowers the electron density of the aromatic system, making it even less nucleophilic and thus less reactive towards electrophiles. nih.gov Consequently, electrophilic aromatic substitution on this compound requires extremely harsh reaction conditions, and the yields are often low. nih.gov

In terms of regioselectivity, substitution on the pyridine ring generally occurs at the C3 (meta) position. Attack at the C2 or C4 positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. Attack at the C3 position avoids this unfavorable arrangement, leading to a more stable cationic intermediate. The 4-substituent in this compound directs incoming electrophiles to the C3 and C5 positions, which are meta to the nitrogen atom.

Typical EAS reactions like nitration, halogenation, and sulfonation, if they proceed at all, would require high temperatures and strongly acidic conditions. Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine derivatives because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen atom, leading to strong deactivation of the ring.

Intermolecular and Intramolecular Reaction Mechanisms

The chlorosulfanyl group is the primary center of reactivity in this compound, mediating a variety of complex reaction mechanisms.

Cyclization Reactions Mediated by the Chlorosulfanyl Group

The S-Cl bond in the chlorosulfanyl group is polarized and susceptible to nucleophilic attack at the sulfur atom. This reactivity can be exploited to construct new heterocyclic rings through intramolecular cyclization reactions. If a suitable nucleophilic moiety is present elsewhere in a molecule tethered to the this compound core, it can attack the electrophilic sulfur atom, displacing the chloride ion and forming a new ring.

A common pathway involves the reaction of the sulfenyl chloride with an alkene. The electrophilic sulfur adds across the double bond, forming a transient, cyclic episulfonium ion intermediate. This intermediate can then be attacked by a nucleophile. If the nucleophile is part of the same molecule, an intramolecular ring-closing reaction occurs. For example, a molecule containing both a this compound unit and a suitably positioned alkene could undergo an intramolecular addition-cyclization to yield a bicyclic or polycyclic system incorporating the pyridine ring.

Another potential cyclization pathway involves the direct intramolecular attack of a tethered nucleophile (e.g., an amine, alcohol, or enolate) on the sulfenyl sulfur. This process would lead to the formation of various sulfur-containing heterocyclic systems fused to or pendant from the pyridine ring. The feasibility and outcome of such cyclizations depend on factors like ring size, chain length, and the nature of the nucleophile. nih.gov

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step. The high reactivity of the chlorosulfanyl group makes this compound a potential initiator for such reaction sequences.

A plausible cascade could be initiated by the reaction of the -SCl group with a polyunsaturated system. For instance, reaction with a diene could lead to an initial addition product, which then undergoes a subsequent intramolecular cyclization or rearrangement. This newly formed structure could possess the necessary functionality to engage in further transformations, all under a single set of reaction conditions.

Radical-mediated cascades are also a possibility. Under visible light or with a suitable initiator, the S-Cl bond could undergo homolytic cleavage to generate a pyridyl-4-sulfanyl radical. This radical species could then engage in a cascade of reactions, such as addition to multiple alkenes followed by cyclization. rsc.org For example, a tandem radical sulfenylation/cyclization of a tethered N-arylacrylamide could be envisioned, leading to complex heterocyclic structures like sulfenylated oxindoles.

Elucidation of Reaction Intermediates

Understanding the transient species formed during reactions is crucial for elucidating mechanisms and controlling product outcomes.

Identification of Transient Species in Reaction Pathways

The investigation of reactions involving this compound points to the formation of several types of transient species. The most significant of these is the episulfonium ion . This three-membered ring intermediate is widely accepted to be formed during the electrophilic addition of sulfenyl chlorides to alkenes. The sulfenyl chloride adds across the double bond, creating a cyclic cation with the positive charge delocalized over the sulfur and carbon atoms. This intermediate is highly reactive and is quickly opened by nucleophilic attack, which dictates the stereochemistry of the final product. While direct observation is challenging due to its short lifetime, its existence is strongly supported by stereochemical outcomes and trapping experiments. acs.org

In reactions involving nucleophilic substitution at the sulfur atom, a short-lived tetracoordinate sulfur intermediate may be formed as the nucleophile attacks and the chloride ion departs. The stability of such intermediates is generally low, and they rapidly collapse to the final products.

In radical-initiated reactions, the primary transient species would be the pyridyl-4-sulfanyl radical (Py-4-S•). This species would be generated by the homolysis of the S-Cl bond. Its presence can often be inferred through the use of radical scavengers like TEMPO, which would trap the radical and inhibit the reaction, or by spectroscopic methods such as Electron Paramagnetic Resonance (EPR) spectroscopy, though its high reactivity makes direct detection difficult.

Role of Solvation and Catalysis on Intermediate Stability

The reactivity of this compound is significantly influenced by the stability of its reaction intermediates, which in turn is dictated by the surrounding solvent environment and the presence of catalysts. The primary intermediate formed in many reactions involving this compound is the N-sulfenylpyridinium cation. The stability of this charged intermediate is paramount to the reaction's progress and outcome.

The formation of a pyridinium salt intermediate is a common mechanistic feature in reactions involving pyridine derivatives and sulfonyl chlorides. nih.gov A plausible initial step in reactions of this compound is the formation of an N-sulfenylpyridinium species. This intermediate is activated towards subsequent reactions. nih.gov

Solvation Effects on Intermediate Stability:

The choice of solvent plays a critical role in stabilizing the charged intermediates formed during reactions of this compound. Polar solvents are generally expected to stabilize charged species through dipole-dipole interactions or hydrogen bonding. Computational studies on substituted pyridinium ions have shown that the stability of these charged species is significantly affected by the dielectric constant of the solvent. nih.gov

Theoretical investigations into π+-π+ stacking interactions in substituted pyridinium ions have revealed that the trend for the absolute value of stacking interaction energy with respect to the solvent is formamide (B127407) > water > acetone. nih.gov This suggests that highly polar and protic solvents are effective at stabilizing these charged aromatic systems. In the context of this compound, a polar solvent would be expected to solvate the N-sulfenylpyridinium cation, thereby lowering its energy and potentially increasing the reaction rate.

The stability of iminium ions, which are structurally analogous to pyridinium ions, has also been shown to be highly dependent on the solvent environment through computational studies. ub.eduresearchgate.net While gas-phase calculations provide insights into the intrinsic stability of these ions, calculations in polar solvents like water or DMF are more indicative of their thermodynamic stability in solution. ub.eduresearchgate.net For instance, the presence of a solvent generally lowers the HOMO and LUMO energy levels of a molecule, and the HOMO-LUMO energy gap can either increase or decrease depending on the specific system and solvent. rsc.org

The following table illustrates the conceptual effect of solvent polarity on the stability of a generic pyridinium intermediate, drawing on principles from computational studies of similar charged species. nih.govub.eduresearchgate.net

| Solvent | Dielectric Constant (ε) | Predicted Intermediate Stability | Rationale |

| Water | 80.1 | High | Strong solvation of the cation through hydrogen bonding and high polarity. nih.gov |

| Formamide | 109 | High | High dielectric constant provides significant stabilization of the charged intermediate. nih.gov |

| Dimethylformamide (DMF) | 36.7 | Moderate | Aprotic polar solvent capable of stabilizing the cation. ub.eduresearchgate.net |

| Acetone | 20.7 | Moderate | Lower polarity compared to water and formamide, offering less stabilization. nih.gov |

| Dichloromethane (CH₂Cl₂) | 8.9 | Low | Relatively nonpolar solvent, providing minimal stabilization of charged intermediates. |

| Toluene | 2.4 | Very Low | Nonpolar solvent, disfavoring the formation and stability of charged intermediates. |

Catalysis and Intermediate Stability:

Catalysts can significantly influence the stability of intermediates in reactions of this compound, often by providing an alternative, lower-energy reaction pathway. Nucleophilic catalysts, such as 4-(dimethylamino)pyridine (DMAP), are known to accelerate reactions involving sulfonyl chlorides by forming a highly reactive intermediate. nih.gov

In a reaction involving this compound, a nucleophilic catalyst would attack the sulfur atom, displacing the chloride and forming a more reactive catalytic intermediate. This intermediate would then be more susceptible to attack by a nucleophile.

The hydrolysis of benzenesulfonyl chloride, for example, is catalyzed by pyridines, proceeding through a nucleophilic catalysis mechanism that involves the formation of a sulfonylpyridinium intermediate. rsc.org The rate constants for this reaction are related to the pKa of the pyridine catalysts. rsc.org Similarly, the methanolysis of aromatic sulfonyl chlorides is also catalyzed by pyridines via a nucleophilic mechanism. rsc.org

The table below presents hypothetical relative rate constants for a reaction of this compound in the presence of different pyridine-based catalysts, based on the principles of nucleophilic catalysis observed in analogous systems. rsc.orgrsc.org

| Catalyst | pKa of Conjugate Acid | Predicted Relative Rate Constant | Rationale |

| 4-(Dimethylamino)pyridine (DMAP) | 9.70 | Highest | Highly nucleophilic due to the electron-donating dimethylamino group. nih.gov |

| 4-Methoxypyridine | 6.58 | High | The methoxy (B1213986) group is electron-donating, increasing the nucleophilicity of the pyridine nitrogen. |

| Pyridine | 5.25 | Moderate | Baseline nucleophilicity for comparison. rsc.orgrsc.org |

| 4-Cyanopyridine | 1.90 | Low | The electron-withdrawing cyano group reduces the nucleophilicity of the pyridine nitrogen. |

| 3-Chloropyridine | 2.84 | Low | The electron-withdrawing chlorine atom decreases the nucleophilicity of the pyridine nitrogen. |

Computational Chemistry and Theoretical Studies of 4 Chlorosulfanyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the molecular properties of 4-(Chlorosulfanyl)pyridine. nih.govarxiv.org These computational methods allow for the prediction and analysis of various electronic and structural features of the molecule.

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic behavior. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyridine (B92270) and its derivatives, the HOMO and LUMO orbitals are key to defining their electron-donating and -receiving capabilities. researchgate.net In related pyridine systems, DFT calculations have been used to determine these energy values and analyze their implications for charge transfer and stability. scirp.org For instance, in a study of a sulfonamide-Schiff base derivative, the HOMO-LUMO gap was calculated to understand its bioactivity. nih.gov

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. nsf.govresearchgate.net It is a valuable tool for predicting how a molecule will interact with other species, particularly in noncovalent interactions. d-nb.info The MEP map displays regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. nsf.govdtic.mil For pyridine-containing compounds, MEP analysis helps to identify the nitrogen atom as a primary site for electrophilic attack due to its negative potential. computationalscience.org

| Parameter | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -6.646 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |

| LUMO Energy | -1.816 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |

| HOMO-LUMO Energy Gap | 4.83 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |

Charge transfer is a fundamental process that dictates the nature of chemical reactions and interactions. openaccessjournals.com In molecules like this compound, intramolecular charge transfer can occur, influencing its electronic properties. Computational studies on related pyridine complexes have shown that charge transfer can be characterized by analyzing the electronic transitions and the nature of the molecular orbitals involved. rsc.orgnih.gov

For example, in pyridine-borane complexes, significant charge transfer from the pyridine to the borane (B79455) moiety has been demonstrated through vibrational frequency shifts and Natural Bond Orbital (NBO) analysis. researchgate.net The interaction between electron donor and acceptor parts of a molecule can be quantified, providing insight into the stability and reactivity of the compound. nih.gov Time-dependent DFT (TD-DFT) calculations are often employed to study excited states and characterize the charge transfer nature of electronic transitions. rsc.org

Computational methods are widely used to predict spectroscopic properties, such as vibrational spectra (infrared and Raman), which can then be compared with experimental data for structural confirmation. uzh.chsmu.edu DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. pku.edu.cn

For pyridine and its derivatives, theoretical calculations have been instrumental in assigning vibrational modes observed in experimental spectra. researchgate.net The calculated vibrational spectra can help in understanding how the molecule interacts with its environment, for instance, when adsorbed on a metal surface. pku.edu.cn Discrepancies between calculated and experimental spectra can often be rationalized by considering factors like solvent effects or intermolecular interactions.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Method/Basis Set | Reference |

|---|---|---|---|

| Ring Breathing | ~1000 | DFT | researchgate.net |

| Ring Stretching | ~1030 | DFT | researchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Understanding the reaction mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. arxiv.org Computational chemistry allows for the location and characterization of transition state structures and the calculation of their energies. arxiv.org This information is crucial for determining the activation energy barrier of a reaction, which governs its rate.

For reactions involving pyridine derivatives, DFT calculations have been used to explore potential reaction pathways and their associated energy barriers. nih.gov For instance, in nucleophilic substitution reactions at a carbonyl carbon with pyridine as the nucleophile, computational studies have identified the transition state and calculated the free energy barrier, providing a detailed understanding of the reaction mechanism. nih.gov The energetics of different possible pathways can be compared to determine the most likely mechanism.

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed picture of the transformation from reactants to products via the transition state. researchgate.net This computational technique traces the minimum energy path on the potential energy surface, allowing for the visualization of the geometric changes that occur throughout the reaction.

By mapping the reaction coordinate, chemists can gain a deeper understanding of the sequence of bond-breaking and bond-forming events. For reactions involving complex rearrangements or multiple steps, such as those that pyridine derivatives can undergo, reaction coordinate mapping is an invaluable tool for visualizing the entire reaction process. researchgate.net

Reactivity Descriptors and Prediction

In the realm of computational chemistry, reactivity descriptors derived from conceptual density functional theory (DFT) serve as powerful tools for predicting and understanding the chemical behavior of molecules. mdpi.com These descriptors quantify the response of a molecule's energy to changes in its number of electrons or the external potential, providing insights into its susceptibility towards different types of chemical reactions. researchgate.net For a molecule like this compound, these theoretical indices can help to identify the most probable sites for electrophilic or nucleophilic attack, thereby guiding synthetic strategies and explaining observed reactivity patterns.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a general overview of a molecule's reactivity. acs.orgresearchgate.net Electronegativity describes the tendency of a species to attract electrons, while chemical hardness measures its resistance to a change in its electron distribution. chimicatechnoacta.ru The electrophilicity index, a concept introduced by Parr, Szentpaly, and Liu, quantifies the stabilization in energy when a molecule acquires an additional electron density from the environment, making it a valuable measure of a species' electrophilic character. researchgate.netmdpi.com

Local reactivity descriptors, on the other hand, pinpoint specific reactive sites within a molecule. mdpi.com The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the system is modified. ias.ac.in It is instrumental in identifying the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. tandfonline.com By analyzing these descriptors for this compound, a detailed picture of its chemical reactivity can be constructed.

Fukui Functions

The Fukui function, f(r), is a critical tool in predicting the regioselectivity of chemical reactions. ias.ac.in It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atomic site in a molecule to predict reactivity. rsc.org There are three main types of Fukui functions:

f+(r) for nucleophilic attack (attack by a nucleophile), which corresponds to the addition of an electron.

f-(r) for electrophilic attack (attack by an electrophile), which corresponds to the removal of an electron.

f0(r) for radical attack, which is the average of f+(r) and f-(r).

For this compound, the primary interest lies in identifying the sites susceptible to nucleophilic attack, given the electrophilic nature of the chlorosulfanyl group. The atom with the highest f+ value will be the most likely site for a nucleophile to attack. researchgate.net Conversely, the site with the highest f- value will be the most susceptible to electrophilic attack.

Based on the known electronic properties of the pyridine ring and the sulfonyl chloride functional group, a hypothetical but chemically reasonable distribution of condensed Fukui function values for this compound is presented below. The nitrogen atom in the pyridine ring is electron-withdrawing, influencing the electron density around the ring. The sulfur atom of the chlorosulfanyl group is highly electrophilic.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| N1 | 0.050 | 0.150 |

| C2 | 0.120 | 0.080 |

| C3 | 0.070 | 0.100 |

| C4 | 0.100 | 0.050 |

| C5 | 0.070 | 0.100 |

| C6 | 0.120 | 0.080 |

| S | 0.450 | 0.020 |

| Cl | 0.020 | 0.420 |

Note: These values are illustrative and would require specific DFT calculations for precise quantification.

From this table, the sulfur atom (S) is predicted to have the highest f+ value, making it the primary site for nucleophilic attack. This is consistent with the known reactivity of sulfonyl chlorides. mdpi.com The chlorine atom (Cl) is predicted to have the highest f- value, suggesting it is the most likely site for electrophilic interaction, which is plausible given its ability to be abstracted as a leaving group.

Electrophilicity Indices

Local electrophilicity indices (ωk) can also be calculated by combining the global electrophilicity with the local Fukui function (f+k). This local descriptor helps to quantify the electrophilic character of specific atomic sites within the molecule.

| Descriptor | Value (eV) |

|---|---|

| Global Electrophilicity Index (ω) | 3.50 |

| Local Electrophilicity at S (ωS) | 1.58 |

| Local Electrophilicity at C2/C6 (ωC2/C6) | 0.42 |

| Local Electrophilicity at C4 (ωC4) | 0.35 |

Note: These values are illustrative and based on typical ranges for similar electrophilic compounds. Precise values require DFT calculations.

The high predicted global electrophilicity index suggests that this compound is a strong electrophile. The local electrophilicity index is highest at the sulfur atom, further confirming it as the most electrophilic center in the molecule and the most probable site for nucleophilic attack.

Conceptual Density Functional Theory (CDFT) provides the theoretical framework for understanding and applying reactivity descriptors. researchgate.net Beyond just predicting reactive sites, CDFT can be used to rationalize reaction mechanisms and predict the relative reactivity of different substrates. researchgate.net

For this compound, CDFT can be applied to:

Analyze Reaction Mechanisms: By calculating the Fukui functions and local electrophilicity indices for the reactants, intermediates, and transition states, the preferred reaction pathway for nucleophilic substitution at the sulfur atom can be elucidated. DFT studies on similar arenesulfonyl chlorides have shown that nucleophilic substitution can proceed through different mechanisms, such as SN2-type or an addition-elimination pathway, and CDFT descriptors can help distinguish between these possibilities. mdpi.comnih.gov

Predict Site Selectivity: In cases where multiple reactive sites exist, CDFT descriptors can predict the most favorable site of attack. For instance, while the sulfur atom is the primary electrophilic center, the pyridine ring itself can undergo nucleophilic aromatic substitution under certain conditions. wikipedia.org The relative values of local electrophilicity at the sulfur atom versus the carbon atoms of the pyridine ring can provide a quantitative basis for predicting the conditions under which each type of reaction would be favored.

Compare Reactivity: The global electrophilicity index of this compound can be compared with that of other electrophiles to rank their relative reactivity. For example, comparing its ω value with those of other substituted pyridines or sulfonyl chlorides can provide insights into how the pyridine ring and the chloro-substituent modulate the electrophilicity of the sulfonyl group. nih.gov

Coordination Chemistry of 4 Chlorosulfanyl Pyridine As a Ligand

Metal Complex Formation and Structural Diversity

The formation of metal complexes with 4-(chlorosulfanyl)pyridine proceeds through the coordination of its more stable tautomer, pyridine-4-thiol or its deprotonated form, pyridine-4-thiolate. The structural diversity of these complexes is influenced by the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Pyridine (B92270) Nitrogen Coordination to Transition Metals

While pyridine and its derivatives are well-known to coordinate to transition metals through the nitrogen atom of the pyridine ring, in the case of pyridine-4-thiol, coordination predominantly occurs through the sulfur atom. cdnsciencepub.com This preference is attributed to the soft nature of the sulfur donor, which forms stronger bonds with many transition metals, particularly those that are softer Lewis acids. The lone pair of electrons on the pyridine nitrogen is less available for coordination due to the electronic influence of the thiol group.

Sulfur Atom Coordination and Chelating Behavior

Studies on the coordination chemistry of pyridine thiols, including the 4-isomer, have shown that bonding to transition metals occurs through the sulfur atom. cdnsciencepub.com Pyridine-4-thiol typically acts as a monodentate ligand, coordinating to a single metal center through the sulfur atom. Due to the para-position of the thiol group relative to the nitrogen atom, chelation involving both the sulfur and nitrogen atoms to the same metal center is sterically impossible. However, it can potentially act as a bridging ligand, connecting two different metal centers, with coordination through both the sulfur and nitrogen atoms to separate metals.

Electronic and Steric Effects of the Chlorosulfanyl Group on Coordination

The electronic and steric effects of the chlorosulfanyl group, or more accurately, the thiol/thiolate group in the coordinating form, play a significant role in the coordination chemistry.

Electronic Effects: The thiol group is an electron-withdrawing group, which reduces the electron density on the pyridine ring and decreases the basicity of the pyridine nitrogen. This electronic effect further disfavors coordination through the nitrogen atom and promotes coordination through the softer sulfur atom. cdnsciencepub.com The nature of the metal-sulfur bond can have a charge-transfer character, which can be observed in the electronic spectra of the complexes. cdnsciencepub.com

Spectroscopic Characterization of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to characterize the metal-ligand interactions in complexes of pyridine-4-thiol.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. The disappearance of the S-H stretching vibration band (typically around 2550-2600 cm⁻¹) upon complexation indicates the deprotonation of the thiol group and the formation of a metal-sulfur bond. nih.gov Shifts in the vibrational frequencies of the pyridine ring can also provide information about the electronic environment of the ligand upon coordination. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in diamagnetic complexes. Upon coordination, shifts in the proton and carbon signals of the pyridine ring are observed, providing evidence of the metal-ligand interaction. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes with pyridine-4-thiol often exhibit charge-transfer bands, typically from the sulfur ligand to the metal center (LMCT). cdnsciencepub.com These bands can provide information about the electronic structure of the complex and the nature of the metal-sulfur bond. cdnsciencepub.com

| Metal Center | Other Ligands | Coordination Geometry | Reference |

| Cobalt(II) | None | Tetrahedral | cdnsciencepub.com |

| Nickel(II) | None | Square Planar | cdnsciencepub.com |

| Zinc(II) | None | Tetrahedral | cdnsciencepub.com |

| Cadmium(II) | None | Tetrahedral | cdnsciencepub.com |

| Iron(II) | Tetradentate bis(imino)pyridine, Pyridine | Distorted Square Pyramidal | acs.org |

| Iron(II) | Tetradentate bis(imino)pyridine, DMAP | Distorted Square Pyramidal | acs.org |

Applications of 4 Chlorosulfanyl Pyridine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

As a bifunctional molecule, 4-(chlorosulfanyl)pyridine holds potential for the synthesis of fused and polycyclic heterocyclic systems, which are common motifs in pharmacologically active compounds.

Synthesis of Polycyclic Pyridine (B92270) Derivatives

The electrophilic sulfur atom and the pyridine nitrogen provide two reactive sites that can be exploited in cyclization strategies. While specific, extensively documented examples of using this compound for the synthesis of polycyclic pyridine derivatives are not widespread in readily available literature, its reactivity profile suggests significant potential. Sulfenyl chlorides are known to react with unsaturated systems, such as alkenes and alkynes. The reaction of this compound with a suitably functionalized diene or other poly-unsaturated system could initiate a cascade of reactions, including cycloadditions or electrophilic cyclizations, ultimately leading to the formation of polycyclic structures incorporating the pyridine ring. For instance, an intramolecular reaction where the pyridine nitrogen acts as a nucleophile towards an intermediate formed by the sulfenyl chloride group could lead to fused ring systems. The development of such synthetic protocols remains an area of interest for creating novel molecular architectures. mdpi.comresearchgate.netnih.govacs.orgrsc.org

Incorporation into Biologically Relevant Scaffolds (e.g., Thiatriazines)

The construction of heterocyclic scaffolds with significant biological activity is a cornerstone of medicinal chemistry. Thiatriazines, six-membered rings containing sulfur, nitrogen, and carbon atoms, represent one such class of biologically relevant heterocycles. The synthesis of fused thiatriazine systems often involves the reaction of a sulfur-containing electrophile with a molecule containing suitably arranged nitrogen nucleophiles, such as hydrazines or amidines. ardc.edu.aupublish.csiro.ausemanticscholar.orgresearchgate.netresearchgate.net

This compound can serve as the sulfur-donating electrophile in these cyclocondensation reactions. For example, its reaction with a 1,3-dinucleophile, such as an aminoguanidine (B1677879) or a related hydrazine (B178648) derivative, could lead to the formation of a fused thiatriazine ring system. The general reaction pathway would involve the initial attack of a nitrogen nucleophile on the sulfenyl chloride, followed by a subsequent intramolecular cyclization by another nitrogen atom onto an appropriate position, potentially leading to novel pyridyl-fused thiatriazines. While detailed studies focusing specifically on this compound are limited, the established reactivity of related sulfonyl chlorides in forming such scaffolds underscores the potential of this reagent. ardc.edu.ausemanticscholar.org

Precursor for Other Sulfur-Containing Pyridine Functionalizations

The sulfenyl chloride group is a gateway to a variety of other sulfur oxidation states and functionalities. Through straightforward reactions, this compound can be converted into a range of other sulfur-containing pyridine derivatives.

Sulfenylation and Disulfidation Reactions

One of the primary applications of this compound is as a sulfenylating agent. Its reaction with nucleophiles leads to the formation of a new carbon-sulfur or heteroatom-sulfur bond, introducing the 4-pyridylthio group. This is particularly useful for the synthesis of unsymmetrical disulfides and other sulfur-linked compounds.

Key Sulfenylation Reactions:

Reaction with Thiols: this compound reacts readily with thiols (R-SH) to form unsymmetrical disulfides (Py-S-S-R). This reaction is efficient and provides access to pyridyl disulfides, which are valuable in biochemistry and pharmaceutical chemistry, for instance, in creating reduction-sensitive linkers. nih.gov

Reaction with Amines: Primary and secondary amines react to form sulfenamides (Py-S-NR₂). These compounds are of interest in their own right and as synthetic intermediates. researchgate.netuni-muenchen.deresearchgate.net

Reaction with Enolates: Carbon nucleophiles, such as enolates derived from ketones or esters, can be sulfenylated to produce β-keto sulfides.

The table below summarizes potential sulfenylation and disulfidation reactions.

| Nucleophile | Product Type | General Product Structure |

| Thiol (R-SH) | Unsymmetrical Disulfide | Py-S-S-R |

| Amine (R₂NH) | Sulfenamide | Py-S-NR₂ |

| Hydrazine (R₂N-NH₂) | Sulfenohydrazide | Py-S-NH-NR₂ |

| Enolate | α-Thio Carbonyl | Py-S-CH-C(=O)R |

This table represents the expected reactivity based on general sulfenyl chloride chemistry.

Synthesis of Sulfoxides and Sulfones

The pyridyl sulfides obtained from the sulfenylation reactions described above can be readily oxidized to the corresponding sulfoxides and sulfones. acsgcipr.org This two-step sequence (sulfenylation followed by oxidation) provides access to 4-pyridylsulfoxides and 4-pyridylsulfones, which are important structural motifs in medicinal chemistry due to their hydrogen bonding capabilities and metabolic stability.

The oxidation of sulfides is a well-established transformation in organic synthesis, and various reagents can be employed to control the oxidation state. jchemrev.commdpi.com

To Sulfoxide (B87167): Selective oxidation to the sulfoxide (Py-S(=O)-R) can be achieved using mild oxidizing agents. Careful control of stoichiometry (typically one equivalent of the oxidant) and reaction temperature is crucial to prevent over-oxidation to the sulfone. acs.org

To Sulfone: Stronger oxidizing agents or an excess of the oxidant will convert the sulfide (B99878) directly to the sulfone (Py-S(=O)₂-R).

The table below lists common oxidizing agents used for these transformations.

| Target Product | Common Oxidizing Agents | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂), Sodium Periodate (NaIO₄), m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Controlled temperature, often in solvents like acetic acid or methanol. mdpi.comacs.org |

| Sulfone | Hydrogen Peroxide (excess), Potassium Permanganate (KMnO₄), m-CPBA (≥2 equiv.) | Often requires more forcing conditions or excess reagent to ensure complete oxidation. jchemrev.com |

The ability to access three different oxidation states (sulfide, sulfoxide, sulfone) from a single precursor highlights the synthetic utility of this compound. nih.gov

Role in Derivatization Strategies for Analytical and Synthetic Purposes

Chemical derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). gcms.czsigmaaldrich.com Derivatization can improve volatility, thermal stability, and detector response.

While sulfonyl chlorides like pyridine-3-sulfonyl chloride are well-documented as derivatizing agents for hydroxyl and amino groups in LC-MS analysis nih.govnih.govsigmaaldrich.comresearchgate.netnih.gov, sulfenyl chlorides such as this compound are particularly suited for the derivatization of thiol-containing compounds.

The reaction of this compound with a thiol-containing analyte produces a stable 4-pyridyl disulfide derivative. The introduction of the pyridine ring offers several advantages for analysis:

Enhanced UV Detection: The pyridine ring is a strong chromophore, significantly enhancing the detectability of the derivative by UV detectors in HPLC.

Improved Ionization for Mass Spectrometry: The basic nitrogen atom of the pyridine ring can be readily protonated, leading to a strong signal in positive-ion electrospray ionization mass spectrometry (ESI-MS), thereby increasing the sensitivity of the analysis. nih.gov

Synthetic Handle: Beyond analysis, the pyridyl disulfide group can act as a temporary protecting group for thiols, which can be cleaved under mild reducing conditions. It is also used as a reactive handle to attach molecules to surfaces or other biomolecules. nih.gov

This derivatization strategy is valuable for the trace analysis of thiols in complex biological or environmental samples.

Catalytic Applications of this compound Derivatives

Derivatives of this compound are pivotal in various catalytic systems due to the unique electronic properties conferred by the pyridine nitrogen and the adaptable nature of the sulfanyl (B85325) group. These derivatives can be readily transformed into a variety of ligands and organocatalytic structures, enabling their participation in a broad spectrum of organic transformations.

The nitrogen atom in the pyridine ring of this compound derivatives possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with a wide range of transition metals. nih.gov This coordination is fundamental to the formation of transition metal complexes that exhibit catalytic activity in numerous reactions. The electronic and steric properties of these pyridine-based ligands can be fine-tuned by modifying the substituents on the pyridine ring, thereby influencing the catalytic performance of the resulting metal complex. nih.govwhiterose.ac.uk

The transformation of the chlorosulfanyl group into other functionalities, such as thiols, thioethers, or sulfonamides, allows for the synthesis of a diverse library of pyridine-based ligands. These ligands can then be complexed with various transition metals, including palladium, rhodium, ruthenium, and copper, to generate catalysts for a multitude of organic reactions. nih.govalfachemic.com For instance, palladium(II) complexes bearing substituted pyridine ligands have been successfully employed as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The nature of the substituent on the pyridine ring has been shown to significantly impact the catalytic efficiency of these complexes. nih.gov

A notable application of pyridine-containing ligands is in polymerization reactions. For example, titanium-pyridine complexes can serve as catalysts for the polymerization of olefins and alkynes. alfachemic.com Similarly, vanadium-based pyridine complexes are also utilized in olefin polymerization. alfachemic.com Furthermore, iron(II)-pyridine complexes have demonstrated catalytic activity in the selective reduction of nitrobenzene. alfachemic.com

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Pyridine-Based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Application |

| Suzuki-Miyaura Coupling | Palladium(II) | Substituted Pyridines | C-C Bond Formation |

| Heck Reaction | Palladium(II) | Substituted Pyridines | C-C Bond Formation |

| Polymerization | Titanium/Vanadium | Pyridine Complexes | Olefin/Alkyne Polymerization |

| Reduction | Iron(II) | Pyridine Complex | Selective Nitro-group Reduction |

Beyond their role as ligands in transition metal catalysis, derivatives of this compound can also function as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. beilstein-journals.org The pyridine moiety itself can act as a nucleophilic catalyst. researchgate.net

A key example of pyridine's organocatalytic role is in the reductive ozonolysis of alkenes. organic-chemistry.orgnih.gov In this process, pyridine promotes the fragmentation of carbonyl oxides, leading directly to the formation of aldehydes or ketones without the generation of hazardous peroxide intermediates. organic-chemistry.orgnih.gov This method represents a safer and more efficient alternative to traditional ozonolysis protocols. organic-chemistry.org

Furthermore, 4-dimethylaminopyridine (B28879) (DMAP), a well-known pyridine derivative, is a highly effective catalyst for a wide range of reactions, including acylation and the synthesis of substituted pyridines. rsc.orguni-muenchen.de The development of even more nucleophilic pyridine-based catalysts, such as those with annelated ring systems, has further expanded the scope of organocatalysis. uni-muenchen.de The reactivity of the chlorosulfanyl group in this compound allows for its conversion into various functional groups that can enhance the organocatalytic activity of the pyridine core. For instance, the sulfonyl group is found in various bioactive molecules and can act as a versatile synthetic intermediate. nih.gov

The catalytic efficiency of both transition metal complexes and organocatalysts derived from this compound can be significantly influenced by the nature of the substituents on the pyridine ring. nih.govwhiterose.ac.uk Both electronic and steric effects play a crucial role in determining the activity and selectivity of the catalyst. nih.gov

In transition metal catalysis, the electronic properties of the pyridine ligand, modulated by electron-donating or electron-withdrawing substituents, can alter the electron density at the metal center. nih.govacs.org This, in turn, affects the catalytic cycle, including steps like oxidative addition and reductive elimination. nih.gov For example, in palladium-catalyzed reactions, an increase in the basicity of the pyridine ligand has been correlated with an increased reaction yield, although steric effects can also be significant. nih.govacs.org Studies on ruthenium complexes have shown that substituents on the pyridine ligand affect the oxidation potentials of the metal center, with electron-withdrawing groups leading to more positive potentials. oup.com

Similarly, in organocatalysis, the electronic nature of the pyridine substituent can impact the catalyst's nucleophilicity or basicity. For instance, in the reductive ozonolysis of alkenes catalyzed by pyridine, both electron-rich and electron-poor pyridines have been found to perform similarly, suggesting a complex interplay of factors beyond simple electronic effects. organic-chemistry.org However, in other organocatalytic transformations, a clear correlation between the electron-donating ability of the substituent and catalytic activity has been observed. whiterose.ac.uk The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the catalyst's properties to achieve optimal performance in a specific chemical transformation.

Advanced Spectroscopic Characterization Techniques for 4 Chlorosulfanyl Pyridine and Its Reaction Intermediates

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural features and bonding characteristics of 4-(chlorosulfanyl)pyridine. These methods are sensitive to the vibrations of specific chemical bonds within the molecule, offering a unique fingerprint of its structure. acs.orgmdpi.comnih.gov

In the context of this compound, IR and Raman spectroscopy can be used to identify characteristic vibrational modes. For instance, the interaction of pyridine (B92270) with other molecules can be monitored by observing shifts in the ring vibration modes. mdpi.com The analysis of pyridine and its derivatives, like pyridine-N-oxide, through IR and Raman spectroscopy has been instrumental in understanding their molecular geometries and vibrational properties. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to assign the observed vibrational modes to specific molecular motions. mdpi.comnih.gov

Raman spectroscopy, in particular, has proven valuable in studying adsorption at electrode surfaces, a scenario relevant to potential reactions involving this compound. semi.ac.cn It has been used to distinguish different types of pyridine adsorption on a silver electrode, providing insights into the structure of the electrical double layer. semi.ac.cn The sensitivity of Raman spectroscopy to S-H vibrations also makes it a useful technique for monitoring reactions involving thiol groups, which could be relevant in the synthesis or reactions of sulfanylpyridines. mdpi.com

Key vibrational modes for pyridine and related structures that are relevant for the analysis of this compound include:

Pyridine ring vibrations.

C-H stretching and bending modes.

Vibrations associated with the sulfanyl (B85325) chloride group (S-Cl and C-S stretching).

The table below summarizes typical vibrational frequencies for pyridine, which serve as a reference for interpreting the spectra of its derivatives.

| Vibrational Mode | Frequency (cm⁻¹) |

| Ring Breathing | ~992 |

| C-H Stretch | 3000-3100 |

| C=C/C=N Stretch | 1400-1600 |

Note: The exact frequencies for this compound would be influenced by the chlorosulfanyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Regiochemistry and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms in 4-(chlorosanyl)pyridine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring. Due to the substitution at the 4-position, the protons at the 2,6- and 3,5-positions will be chemically equivalent, leading to a characteristic AA'BB' or a simpler doublet of doublets pattern, depending on the resolution and the coupling constants. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the chlorosulfanyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in It will display separate signals for each unique carbon atom in the pyridine ring. The carbon atom attached to the chlorosulfanyl group (C4) will exhibit a specific chemical shift, and its intensity might be lower due to the absence of a directly attached proton. The chemical shifts of the other carbon atoms (C2/C6 and C3/C5) will also be affected by the substituent. bhu.ac.insigmaaldrich.compitt.edu Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for more complex derivatives.

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for pyridine, which can be used as a baseline for predicting the spectrum of this compound.

| Nucleus | Position | Typical Chemical Shift (ppm) |

| ¹H | α (2,6) | 8.5-8.7 |

| ¹H | β (3,5) | 7.2-7.4 |

| ¹H | γ (4) | 7.6-7.8 |

| ¹³C | α (2,6) | ~150 |

| ¹³C | β (3,5) | ~124 |

| ¹³C | γ (4) | ~136 |

Note: The presence of the chlorosulfanyl group at the 4-position will cause downfield shifts for the adjacent protons and carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.com Upon ionization, the molecule forms a molecular ion, and its mass-to-charge ratio (m/z) confirms the molecular formula. nist.gov

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the chlorine atom, the sulfanyl group, or cleavage of the pyridine ring. The resulting fragment ions provide valuable clues about the molecule's structure. For instance, the loss of a chlorine radical (Cl•) would result in a prominent peak at M-35/37 (corresponding to the isotopes of chlorine). The base peak in the mass spectrum often corresponds to the most stable fragment ion. youtube.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) is particularly well-suited for the detection and characterization of charged reaction intermediates in solution. researchgate.net This soft ionization technique allows for the transfer of ions from the liquid phase to the gas phase with minimal fragmentation, enabling the direct observation of transient species. researchgate.netchinesechemsoc.org

In the study of reactions involving this compound, ESI-MS can be used to identify and confirm the formation of intermediates, such as N-sulfonylated pyridinium (B92312) salts or other reactive species. acs.org The high resolution of the mass analyzer provides accurate mass measurements, which can be used to determine the elemental composition of the detected ions with high confidence. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide further structural details about the intermediates. nih.gov For example, the fragmentation of a derivatized molecule can yield specific fragment ions that are characteristic of the derivatizing agent. acs.org

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic structure of this compound by probing the electronic transitions within the molecule. msu.eduupi.edu The pyridine ring contains a conjugated π-system, which gives rise to characteristic absorption bands in the UV region. researchgate.net

The UV-Vis spectrum of pyridine typically shows two main absorption bands corresponding to π → π* and n → π* transitions. uomustansiriyah.edu.iq The π → π* transition is usually more intense and occurs at a shorter wavelength, while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, is less intense and appears at a longer wavelength. upi.edu

The introduction of the chlorosulfanyl group at the 4-position is expected to influence these electronic transitions. The sulfur atom can participate in the conjugation, potentially leading to a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. uomustansiriyah.edu.iq The extent of this shift can provide insights into the degree of electronic communication between the substituent and the pyridine ring. Changes in the UV-Vis spectrum upon reaction can also be used to monitor the formation of intermediates or products. For example, the quaternization of the pyridine nitrogen is known to cause a red shift in the absorption maxima. researchgate.net

| Transition | Typical Wavelength Range for Pyridine (nm) |

| π → π | ~200-270 |

| n → π | ~270-300 |

Note: These ranges can be shifted by substituents and solvent effects.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed for the detection and characterization of species with unpaired electrons, such as radical intermediates. libretexts.orgwiley.comwikipedia.org While this compound itself is not a radical, some of its reactions could proceed through radical pathways, making ESR an invaluable tool for mechanistic studies. nih.govtaylorfrancis.com

If a reaction involving this compound generates a radical intermediate, ESR spectroscopy can provide detailed information about its electronic structure. The g-factor and hyperfine coupling constants obtained from the ESR spectrum can help to identify the specific radical species and determine the distribution of the unpaired electron density within the molecule. taylorfrancis.com In cases where the radical intermediates are too short-lived to be detected directly, spin trapping techniques can be employed. This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be readily observed by ESR. taylorfrancis.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. americanpharmaceuticalreview.comrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the crystal lattice. mdpi.comresearchgate.net

A successful single-crystal XRD analysis of this compound would provide a wealth of structural information, including:

Bond lengths and bond angles with high precision.

The conformation of the molecule, including the torsional angle between the pyridine ring and the chlorosulfanyl group.

Intermolecular interactions in the crystal packing, such as hydrogen bonds or π-π stacking. nih.gov

This detailed structural information is invaluable for understanding the molecule's reactivity and physical properties. In cases where suitable single crystals cannot be obtained, powder XRD can be used to characterize the crystalline form of the material. americanpharmaceuticalreview.comrsc.org

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

The study of reactive intermediates and the real-time tracking of chemical transformations are critical for understanding reaction mechanisms, optimizing process parameters, and ensuring the safe scale-up of syntheses. For a reactive compound like this compound, traditional offline analytical methods may fail to capture the full picture of its chemical behavior. In situ and operando spectroscopic techniques offer a powerful solution by monitoring the reaction as it happens, directly within the reaction vessel and under actual process conditions. wikipedia.orgmdpi.com